Product packaging for 2,4,6-Tris[1-(methylphenyl)ethyl]phenol(Cat. No.:CAS No. 85305-20-0)

2,4,6-Tris[1-(methylphenyl)ethyl]phenol

Cat. No.: B13772218
CAS No.: 85305-20-0
M. Wt: 448.6 g/mol
InChI Key: ZTULFNZHLNQJQG-UHFFFAOYSA-N
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Description

General Context of Phenols in Advanced Chemical Systems

Phenolic compounds, characterized by a hydroxyl group bonded directly to an aromatic hydrocarbon ring, are a class of organic molecules fundamental to both natural and industrial chemical systems. They are ubiquitously distributed as phytochemicals in plants and are synthetically produced on a large scale for a multitude of applications. researchgate.netsaltworkstech.com In industrial contexts, phenols serve as crucial precursors in the synthesis of polymers, such as phenol-formaldehyde resins, which are used in the construction, automotive, and appliance industries. saltworkstech.comresearchgate.net They are also key ingredients in the manufacturing of disinfectants, medicinal products, dyes, and pesticides. researchgate.netjetir.org

The reactivity of the phenolic hydroxyl group and the aromatic ring makes these compounds versatile for chemical transformations. However, their widespread use also presents challenges, as many phenolic derivatives are considered priority pollutants due to their persistence and potential toxicity in the environment. saltworkstech.comjetir.org This has spurred the development of advanced chemical systems, such as Advanced Oxidation Processes (AOPs), designed for the effective degradation and removal of phenolic compounds from industrial wastewater. researchgate.netjetir.orgslideshare.net Thus, the study of phenols in advanced chemical systems encompasses their synthesis and application as well as their environmental impact and remediation.

Importance of Sterically Hindered Phenols in Modern Chemical Research

Sterically hindered phenols represent a specialized and highly significant subclass of phenolic compounds in modern chemical research and industrial applications. nbinno.comsemanticscholar.org These molecules are distinguished by the presence of bulky alkyl groups at one or both of the ortho positions relative to the hydroxyl group. vinatiorganics.com This unique molecular architecture is the key to their primary function as highly effective antioxidants. nbinno.comvinatiorganics.com

The mechanism of their antioxidant activity involves the donation of the phenolic hydrogen atom to neutralize reactive free radicals, such as peroxy (ROO•) and alkoxy (RO•) radicals, which are responsible for initiating oxidative degradation. nbinno.com This action terminates the oxidative chain reaction. The bulky steric groups serve two main purposes: they stabilize the resulting phenoxy radical, making it less reactive and preventing it from propagating further detrimental reactions, and they protect the hydroxyl group from direct attack. nbinno.comvinatiorganics.com

This combination of reactivity and stability makes sterically hindered phenols indispensable as primary stabilizers in a wide range of organic materials, including plastics, synthetic fibers, elastomers, adhesives, lubricants, and fuels. vinatiorganics.comvinatiorganics.com They protect these materials from degradation caused by heat and oxygen, thereby preserving their mechanical properties and extending their lifespan. nbinno.comvinatiorganics.com Modern research also explores their "chameleonic" ability to switch from antioxidants to pro-oxidants, a property that is being investigated for potential applications in drug design, particularly in developing agents for diseases associated with oxidative stress. nih.gov

Overview of Research Trajectories for 2,4,6-Tris[1-(methylphenyl)ethyl]phenol

This compound, a highly substituted and sterically hindered phenol (B47542), is a subject of focused research primarily due to its potent antioxidant capabilities. This compound was first synthesized in the latter half of the 20th century during broader investigations into novel sterically hindered phenolic derivatives. guidechem.com The primary synthesis route involves the Friedel-Crafts alkylation of a phenolic core with derivatives of styrene (B11656), a classic electrophilic aromatic substitution reaction. guidechem.com

Current research trajectories are predominantly centered on its application as a high-performance stabilizer and antioxidant in polymer chemistry. guidechem.com Investigations focus on its efficacy in protecting various organic substrates against thermal and oxidative degradation. Due to its ability to effectively scavenge free radicals, it is a valuable additive for enhancing the thermal stability and longevity of materials such as plastics, coatings, and adhesives. The bulky 1-(methylphenyl)ethyl groups provide significant steric hindrance, which is crucial for its performance at the high temperatures often encountered during polymer processing. Research aims to optimize its use in synergistic stabilization systems, often in combination with secondary antioxidants, to provide comprehensive protection for a wide range of materials. nbinno.com

Defining the Scope of Academic Inquiry into this compound

The academic inquiry into this compound is situated within the fields of organic synthesis, polymer chemistry, and material science. The scope of this inquiry is well-defined and focuses on several key areas:

Synthesis and Characterization: Research includes the development and optimization of synthetic pathways, typically acid-catalyzed Friedel-Crafts alkylation, to produce the compound with high purity and yield. Structural elucidation and confirmation are critical components, employing analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the precise connectivity and chemical environment of its atoms.

Mechanism of Action: A fundamental aspect of the academic investigation is to understand the structure-activity relationship. Studies examine how the specific nature and arrangement of the bulky 1-(methylphenyl)ethyl substituents influence its antioxidant efficiency, thermal stability, and compatibility with various polymer matrices.

Application Performance: A significant portion of the research is dedicated to evaluating its performance as a stabilizer. This involves incorporating the compound into various polymers and subjecting them to accelerated aging tests to measure its effectiveness in preserving key material properties like melt flow index, color stability, and mechanical integrity over time.

Comparative Analysis: Academic studies often compare the performance of this compound with other commercial antioxidants to benchmark its efficacy and identify specific applications where its unique structure offers superior advantages.

The overarching goal of this academic inquiry is to leverage a deeper understanding of this molecule to engineer more durable and long-lasting materials for advanced technological applications.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2,4,6-tris(2-phenylpropan-2-yl)phenol nih.gov
Molecular Formula C₃₃H₃₆O nih.gov
Molecular Weight 448.6 g/mol nih.gov
CAS Number 30748-85-7 nih.gov
Appearance White to off-white solid (crystalline or powder form) guidechem.com
Solubility Sparingly soluble in water guidechem.com

General Applications of Sterically Hindered Phenols

Industry SectorApplicationBenefit
Plastics & Polymers Primary antioxidant for polypropylene, polyethylene (B3416737), PVC, etc. vinatiorganics.comvinatiorganics.comPrevents thermal and oxidative degradation during processing and end-use, preserving mechanical properties. nbinno.com
Rubber & Elastomers Stabilizer in synthetic and natural rubber compounds. nbinno.comvinatiorganics.comMaintains flexibility and integrity, preventing premature aging and cracking. nbinno.com
Adhesives & Sealants Additive to improve stability and performance. vinatiorganics.comEnsures dependable bonding and sealing properties over time. vinatiorganics.com
Lubricants & Fuels Antioxidant in engine oils and industrial lubricants. vinatiorganics.comPrevents oxidation at high temperatures, extending the life of both the lubricant and the machinery. vinatiorganics.com
Cosmetics & Personal Care Ingredient in skincare and haircare products. vinatiorganics.comCombats the damaging effects of free radicals, helping to prevent premature aging. vinatiorganics.com
Food & Beverage Food additive to prevent spoilage. vinatiorganics.comExtends the shelf life of fats and oils in processed foods by preventing oxidation. vinatiorganics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H36O B13772218 2,4,6-Tris[1-(methylphenyl)ethyl]phenol CAS No. 85305-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85305-20-0

Molecular Formula

C33H36O

Molecular Weight

448.6 g/mol

IUPAC Name

2,4,6-tris[1-(2-methylphenyl)ethyl]phenol

InChI

InChI=1S/C33H36O/c1-21-13-7-10-16-28(21)24(4)27-19-31(25(5)29-17-11-8-14-22(29)2)33(34)32(20-27)26(6)30-18-12-9-15-23(30)3/h7-20,24-26,34H,1-6H3

InChI Key

ZTULFNZHLNQJQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3C)O)C(C)C4=CC=CC=C4C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,4,6 Tris 1 Methylphenyl Ethyl Phenol

Established Reaction Pathways for the Synthesis of 2,4,6-Tris[1-(methylphenyl)ethyl]phenol

The cornerstone of the synthesis of this compound, also known as tri-styrenated phenol (B47542) (TSP) when derived from styrene (B11656), is the Friedel-Crafts alkylation of phenol with α-methylstyrene. osti.gov This electrophilic aromatic substitution reaction involves the stepwise addition of three α-methylstyrene molecules to the phenol ring, yielding a mixture of mono-, di-, and tri-substituted products.

The reaction is typically catalyzed by strong acids, which facilitate the formation of a carbocation from α-methylstyrene. This carbocation then acts as the electrophile, attacking the electron-rich phenol ring, primarily at the ortho and para positions due to the directing effect of the hydroxyl group. The initial reaction forms mono-substituted phenols, which can then undergo further alkylation to yield di- and subsequently tri-substituted products. The desired 2,4,6-substitution pattern is achieved through the sequential occupation of the available ortho and para positions.

Commonly employed homogeneous acid catalysts include sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). Lewis acids, such as aluminum chloride (AlCl₃), are also effective in promoting this alkylation. guidechem.com The choice of catalyst can significantly influence the reaction rate and the distribution of the final products. For instance, a two-stage catalytic process has been described where phosphoric acid is used initially, followed by the addition of sulfuric acid or magnesium sulfate (B86663) to drive the reaction to completion and enhance the yield of the tri-substituted product.

The stoichiometry of the reactants is a critical parameter in controlling the product distribution. A higher molar ratio of α-methylstyrene to phenol generally favors the formation of the more highly substituted phenols, including the target this compound. google.com Reaction temperature is another key variable that must be carefully controlled to optimize the yield of the desired product while minimizing the formation of unwanted byproducts.

A typical reaction scheme for the synthesis of styrenated phenols is presented below:

Scheme 1: General Reaction for the Synthesis of Styrenated Phenols

Innovative Synthetic Strategies and Principles of Green Chemistry for this compound Production

In line with the growing emphasis on sustainable chemical manufacturing, research has focused on developing more environmentally benign synthetic routes to this compound. These innovative strategies primarily revolve around the use of heterogeneous catalysts and the implementation of solvent-free reaction conditions.

Heterogeneous solid acid catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced generation of corrosive and toxic waste. A variety of solid acids have been investigated for the alkylation of phenol with styrene and its derivatives. These include:

Sulfated Metal Oxides: Sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated titania (SO₄²⁻/TiO₂) have demonstrated high catalytic activity for the synthesis of styrenated phenols. These catalysts can achieve high conversions of both phenol and styrene under relatively mild conditions.

Ion-Exchange Resins: Macroporous strong acid cation exchange resins have been successfully employed as catalysts for this reaction. They offer the benefits of easy handling and separation, contributing to a cleaner production process.

Supported Lewis Acids: Lewis acids, such as indium chloride (InCl₃), supported on solid materials like silica (B1680970), have been shown to be effective catalysts. This approach combines the high activity of Lewis acids with the practical advantages of heterogeneous catalysis.

The implementation of solvent-free reaction conditions is another key aspect of green chemistry applied to the synthesis of this compound. By eliminating the need for organic solvents, these processes reduce volatile organic compound (VOC) emissions and simplify product purification, leading to a more sustainable and economically viable manufacturing process. Microwave irradiation has also been explored as an energy-efficient method to accelerate the reaction under solvent-free conditions.

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The selective synthesis of this compound requires careful optimization of the catalytic system and reaction conditions to maximize its yield while minimizing the formation of mono- and di-substituted isomers.

Catalyst Selection: The choice of catalyst is paramount in controlling the selectivity of the alkylation reaction. While traditional mineral acids are effective, they often lead to a broad product distribution. More selective catalytic systems have been developed:

Aluminum Phenolate: This catalyst has been identified as being highly selective for the synthesis of ortho-alkylated phenols, which is crucial for achieving the 2,4,6-substitution pattern. Research has demonstrated its effectiveness in the production of 2,4,6-tri(α,α-dimethylbenzyl)phenol, which is the target molecule. osti.gov

Mixed Acid Systems: The sequential use of different acid catalysts can provide better control over the reaction. For example, initiating the reaction with a milder acid like phosphoric acid and then introducing a stronger acid such as sulfuric acid can help to drive the reaction towards the tri-substituted product while managing the reaction exotherm.

Solid Acid Catalysts: The properties of solid acid catalysts, such as their acidity and pore structure, can be tailored to enhance the selectivity for the tri-substituted product. For instance, the use of sulfated zirconia has been shown to yield a mixture of styrenated phenols, and the reaction conditions can be adjusted to influence the relative proportions of the different isomers.

Reaction Parameters: The optimization of reaction parameters is crucial for achieving high selectivity and yield.

Reactant Molar Ratio: A stoichiometric excess of α-methylstyrene relative to phenol is generally required to favor the formation of the tri-substituted product. A molar ratio of approximately 3:1 (α-methylstyrene:phenol) is often employed.

Temperature: The reaction temperature influences both the rate of reaction and the product distribution. Higher temperatures can increase the rate of tri-substitution but may also lead to undesirable side reactions. The optimal temperature range is typically determined for each specific catalytic system.

Reaction Time: Sufficient reaction time is necessary to allow for the sequential alkylation steps to proceed to completion. The progress of the reaction is often monitored by techniques such as gas chromatography to determine the optimal reaction time.

Below is an interactive data table summarizing the influence of different catalytic systems on the synthesis of styrenated phenols.

Catalyst SystemReactantsTemperature (°C)Reaction Time (h)Product Distribution (Selectivity %)
Sulfuric AcidPhenol, Styrene100-150VariesMixture of MSP, DSP, TSP
Phosphoric Acid / Sulfuric AcidPhenol, Styrene140-1701-2High proportion of TSP
Sulfated Zirconia (SO₄²⁻/ZrO₂)Phenol, Styrene1006MSP: 23.6, DSP: 52.1, TSP: 5.4
Aluminum PhenolatePhenol, α-methylstyreneOptimizedOptimizedHigh selectivity for 2,4,6-tri-substituted product

MSP: Mono-styrenated phenol, DSP: Di-styrenated phenol, TSP: Tri-styrenated phenol.

Chemical Transformations and Derivatization Approaches for this compound Analogues

The chemical structure of this compound offers several avenues for derivatization to produce analogues with modified or enhanced properties. The primary sites for chemical transformation are the phenolic hydroxyl group and the aromatic ring itself.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group is the most reactive functional group in the molecule and can undergo a variety of reactions, including:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base can convert the hydroxyl group into an ether linkage. This modification can alter the solubility and polarity of the molecule.

Esterification: Acylation with acid chlorides or anhydrides yields the corresponding esters. This can be a route to introduce new functional groups or to create pro-drugs where the active phenolic hydroxyl is masked.

Phosphorylation: The hydroxyl group can be phosphorylated to introduce a phosphate (B84403) or phosphonate (B1237965) moiety, which can significantly alter the biological activity of the compound.

Reactions of the Aromatic Ring: While the aromatic ring is sterically hindered, it can still undergo certain electrophilic substitution reactions, although potentially requiring more forcing conditions. The substitution pattern would be directed by the existing alkyl and hydroxyl groups. One study has suggested that the exocyclic C-C bond at the para position is the most reactive of the three, indicating a potential site for selective functionalization. osti.gov

Coupling Reactions: Oxidative coupling reactions are a powerful tool for the synthesis of more complex molecules from phenolic precursors. The phenolic hydroxyl group can direct ortho-ortho, ortho-para, or para-para coupling to form biaryl or polyaryl structures. While challenging due to the steric hindrance, these reactions could be used to synthesize dimeric or oligomeric analogues of this compound with potentially enhanced antioxidant properties.

Synthesis of Hybrid Molecules: A promising derivatization strategy involves the synthesis of hybrid molecules that combine the sterically hindered phenol scaffold with other functional moieties. For example, linking the phenolic structure to other antioxidant groups, UV absorbers, or pharmacologically active fragments can lead to multifunctional additives or novel therapeutic agents.

The derivatization of this compound is a developing area of research with the potential to yield a wide range of new chemical entities with tailored properties for various applications.

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Tris 1 Methylphenyl Ethyl Phenol

Mechanism of Radical Scavenging and Antioxidant Activity of 2,4,6-Tris[1-(methylphenyl)ethyl]phenol

The antioxidant capability of phenolic compounds, including this compound, is primarily attributed to their ability to scavenge free radicals. This process interrupts the oxidative chain reactions that can lead to the degradation of materials. The principal mechanisms by which phenolic antioxidants operate are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•).

ArOH + R• → ArO• + RH

In the Single Electron Transfer (SET) mechanism, the phenol (B47542) donates an electron to the free radical, forming a phenol radical cation ([ArOH]•+) and an anion. The radical cation can then deprotonate to form the phenoxyl radical.

ArOH + R• → [ArOH]•+ + R- [ArOH]•+ → ArO• + H+

For sterically hindered phenols like this compound, the HAT mechanism is generally favored. The bulky substituents at the ortho positions (2 and 6) enhance the stability of the resulting phenoxyl radical, making the hydrogen donation more energetically favorable. The number and position of hydroxyl groups on the phenolic ring are determinant factors for the radical scavenging potential. nih.gov The effectiveness of these mechanisms can be evaluated using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the reduction of the stable DPPH radical by the antioxidant. nih.govmdpi.com

Table 1: Key Mechanistic Steps in Phenolic Antioxidant Activity

Mechanism Reactants Products Description
Hydrogen Atom Transfer (HAT) Phenol (ArOH) + Free Radical (R•) Phenoxyl Radical (ArO•) + Neutral Molecule (RH) The phenol donates a hydrogen atom to the free radical.

| Single Electron Transfer (SET) | Phenol (ArOH) + Free Radical (R•) | Phenol Radical Cation ([ArOH]•+) + Anion (R-) | The phenol donates an electron to the free radical. |

Influence of Steric Hindrance on the Reactivity of the Phenolic Hydroxyl Group in this compound

The reactivity of the phenolic hydroxyl group in this compound is significantly influenced by the steric hindrance imposed by the three bulky 1-(methylphenyl)ethyl substituents on the aromatic ring. These groups, positioned at the 2, 4, and 6 positions, create a crowded environment around the hydroxyl group.

This steric crowding has two major competing effects. Firstly, it can physically shield the hydroxyl group, potentially hindering its access to and reaction with certain molecules, particularly larger radicals. However, and more importantly for its antioxidant function, the steric hindrance provided by the ortho-substituents (at positions 2 and 6) plays a crucial role in stabilizing the phenoxyl radical formed after hydrogen donation. nih.govresearchgate.net This stabilization prevents the radical from participating in undesirable secondary reactions and enhances the compound's efficiency as a primary antioxidant. Research on other sterically hindered phenols has shown that such structural features can induce high regioselectivity in chemical reactions. organic-chemistry.org While steric hindrance can sometimes be counteracted by other electronic effects within a molecule, in the case of bulky phenols, it is a dominant factor in determining reactivity. rsc.orgresearchgate.net

Reaction Pathways and Intermediates in the Chemical Degradation of this compound

The chemical degradation of this compound, particularly under oxidative conditions, is expected to proceed through a series of steps initiated by the formation of a phenoxyl radical. While specific studies on this exact molecule are limited, the degradation pathways can be inferred from studies on other substituted phenols.

The initial step is the abstraction of the hydrogen atom from the hydroxyl group, forming the sterically hindered 2,4,6-Tris[1-(methylphenyl)ethyl]phenoxyl radical. Due to the steric shielding, this radical is relatively stable and less prone to polymerization compared to unhindered phenoxyl radicals.

Further degradation can occur through several pathways:

Radical Coupling: Two phenoxyl radicals can couple, although this is less likely for highly hindered phenols.

Further Oxidation: The phenoxyl radical can be further oxidized, potentially leading to the opening of the aromatic ring. This process typically forms various carboxylic acids as intermediates. researchgate.net Studies on the electrochemical degradation of phenol have identified intermediates such as benzoquinone, maleic acid, and oxalic acid before complete mineralization to CO2 and H2O. researchgate.nethku.hk

Reaction with Other Radicals: The phenoxyl radical can react with other radical species present in the system, leading to a variety of degradation products.

For instance, the oxidation of a similar compound, 2,4,6-trimethylphenol, in the presence of Fe(III) was found to produce intermediates like 2,6-dimethyl-4-(hydroxymethyl)phenol and subsequently 3,5-dimethyl-4-hydroxybenzaldehyde. rsc.org Similarly, the degradation of 4-tert-butylphenol (B1678320) by ferrate(VI) involves hydroxylation, ring-opening, and radical coupling reactions. nih.gov

Table 2: Plausible Intermediates in the Oxidative Degradation of Substituted Phenols

Intermediate Type Example Compound(s) Precursor Degradation Pathway
Hydroxylated Phenols 2,6-dimethyl-4-(hydroxymethyl)phenol 2,4,6-trimethylphenol Oxidation of a methyl group
Quinones Benzoquinone Phenol Oxidation of the aromatic ring
Ring-Opened Products Maleic acid, Oxalic acid Benzoquinone Further oxidation and cleavage of the aromatic ring

| Polymeric Species | Dark-colored polymers | Phenol | Radical coupling of phenoxyl radicals |

Studies on Electron Transfer and Proton Coupled Electron Transfer Mechanisms Involving this compound

The antioxidant action of phenols can also be described by the framework of Proton-Coupled Electron Transfer (PCET). PCET refers to reactions involving the transfer of both an electron and a proton. wikipedia.org These transfers can occur in a stepwise manner (initial electron transfer followed by proton transfer, ET-PT, or vice-versa, PT-ET) or in a single, concerted kinetic step (CPET). nih.gov

The specific pathway taken depends on factors such as the solvent, the pKa of the phenol, and the redox potential of the reacting species.

Stepwise Pathways (ET-PT or PT-ET): In these pathways, a distinct intermediate, either a phenol radical cation or a phenoxide anion, is formed.

Concerted Pathway (CPET): In this mechanism, the electron and proton are transferred in a single elementary step, avoiding high-energy intermediates. nih.gov This is often the case for phenols reacting with radicals via the HAT mechanism.

For a hindered phenol like this compound, the CPET pathway is highly relevant to its radical scavenging activity. The energy required to break the O-H bond is partially offset by the simultaneous formation of a new bond with the radical scavenger. Research on model systems inspired by biological processes, such as the tyrosine-histidine pair in Photosystem II, has provided significant insight into how molecular structure and hydrogen-bonding environments can be tailored to favor specific PCET pathways. yale.eduprinceton.edu The thermodynamics and kinetics of these pathways are crucial for understanding and predicting the antioxidant efficacy of phenolic compounds. nih.gov

Advanced Spectroscopic and Structural Characterization for Research Applications of 2,4,6 Tris 1 Methylphenyl Ethyl Phenol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation of 2,4,6-Tris[1-(methylphenyl)ethyl]phenol and its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular framework.

In the ¹H NMR spectrum, the protons on the aromatic rings, the methyl groups, and the phenolic hydroxyl group resonate at distinct chemical shifts. The aromatic protons of the central phenol (B47542) ring typically appear as a singlet due to the symmetrical substitution pattern. The protons of the peripheral phenyl groups will show more complex splitting patterns (doublets, triplets) characteristic of substituted benzene (B151609) rings. The methyl protons are expected to produce sharp singlets, and the phenolic -OH proton signal can vary in position and appearance depending on the solvent and concentration, often appearing as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The spectrum would clearly distinguish between the quaternary carbons (including those bearing the bulky substituent groups and the hydroxyl group) and the protonated carbons of the aromatic rings. The methyl carbons would resonate in the upfield aliphatic region.

For a molecule of this complexity, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY experiments establish proton-proton coupling relationships, helping to link adjacent protons within the phenyl and ethyl fragments. HSQC correlates directly bonded proton and carbon atoms, providing definitive C-H assignments.

Interactive Table: Predicted ¹H NMR Chemical Shifts for 2,4,6-Tris(1-methyl-1-phenylethyl)phenol
Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenolic OH4.5 - 5.5Singlet (broad)1H
Phenol Ring CH7.0 - 7.2Singlet2H
Phenyl Ring CH7.2 - 7.5Multiplet15H
Methyl CH₃1.6 - 1.8Singlet18H
Interactive Table: Predicted ¹³C NMR Chemical Shifts for 2,4,6-Tris(1-methyl-1-phenylethyl)phenol
Carbon TypePredicted Chemical Shift (δ, ppm)
Phenolic C-OH150 - 155
Phenyl C (substituted)145 - 150
Phenol C (substituted)135 - 140
Phenyl CH125 - 130
Phenol CH120 - 125
Quaternary C (ethyl)40 - 45
Methyl CH₃30 - 35

Mass Spectrometry Techniques for Analyzing this compound and its Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, Electron Ionization (EI) is a common MS technique.

Upon ionization, the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. Due to the high energy of the EI process, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation of this sterically hindered phenol is dominated by cleavages of the bulky side chains.

A typical fragmentation pathway involves the loss of a methyl group (-CH₃) to form a stable benzylic carbocation, resulting in a prominent peak at [M-15]⁺. Another major fragmentation pathway is the cleavage of the C-C bond to lose a C₈H₉ fragment (a methylphenyl or cumyl-type radical), leading to other significant fragment ions. Analysis of these fragments helps to confirm the structure of the substituents and their positions on the phenol ring. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing reaction mixtures, allowing for the separation and identification of derivatives, byproducts, or degradation products of the parent compound.

Interactive Table: Characteristic Mass Fragments of 2,4,6-Tris(1-methyl-1-phenylethyl)phenol (MW=448.6 g/mol)
m/zProposed Fragment IonFormulaNotes
448[M]⁺[C₃₃H₃₆O]⁺Molecular Ion
433[M - CH₃]⁺[C₃₂H₃₃O]⁺Loss of a methyl group
329[M - C₉H₁₁]⁺[C₂₄H₂₅O]⁺Loss of a methyl-phenylethyl group
119[C₉H₁₁]⁺[C₉H₁₁]⁺1-methyl-1-phenylethyl cation

X-ray Crystallography for Determining the Solid-State Structure and Conformation of this compound

Due to significant steric hindrance from the three bulky 1-(methylphenyl)ethyl groups, the molecule is expected to adopt a conformation that minimizes steric strain. This would likely involve significant twisting of the substituent groups relative to the plane of the central phenol ring. The dihedral angles between the plane of the phenol ring and the planes of the peripheral phenyl rings would be a key parameter to quantify this twisting.

The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. In the solid state, these molecules may form hydrogen-bonded dimers or more extended networks, which dictates the crystal packing. The precise C-O bond length and C-O-H bond angle would provide insight into the electronic character of the phenolic group as influenced by its bulky substituents.

Interactive Table: Expected Structural Parameters from X-ray Crystallography
ParameterTypical ValueSignificance
C-O Bond Length1.36 - 1.39 ÅIndicates the strength and character of the phenolic oxygen bond.
O-H Bond Length0.95 - 1.05 ÅCharacterizes the hydroxyl group.
C-C-O Bond Angle118 - 122°Defines the geometry around the carbon attached to the hydroxyl group.
Dihedral Angle (Phenol-Substituent)> 45°Quantifies the twist of the bulky side chains due to steric hindrance.
H-Bond Distance (O-H···O)2.5 - 2.8 ÅIndicates the presence and strength of intermolecular hydrogen bonding.

Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectroscopy for Probing Molecular Dynamics and Electronic Structure of this compound

Vibrational and electronic spectroscopy provide complementary information about the bonding, functional groups, and electronic properties of the molecule.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are used to probe the vibrational modes of the molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, with its broadness suggesting intermolecular hydrogen bonding. libretexts.org Sharp peaks around 2850-3100 cm⁻¹ correspond to aliphatic and aromatic C-H stretching vibrations. The aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. A distinct C-O stretching band is typically observed around 1200 cm⁻¹. libretexts.org Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information, particularly for non-polar bonds and symmetric vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insight into the electronic transitions within the molecule. Phenols typically exhibit two main absorption bands in the UV region, corresponding to π → π* transitions of the benzene ring. nih.gov For this compound, these transitions are expected to be observed in the 220-290 nm range. The substitution of the phenol ring with bulky alkyl groups typically causes a small bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol. researchgate.net The intensity and position of these bands can be influenced by the solvent polarity.

Interactive Table: Key Spectroscopic Data for this compound
Spectroscopy TypeRegionAssignment
FT-IR3200-3600 cm⁻¹O-H Stretch (broad)
FT-IR2850-3100 cm⁻¹C-H Stretch (Aromatic & Aliphatic)
FT-IR / Raman1450-1600 cm⁻¹C=C Aromatic Ring Stretch
FT-IR~1200 cm⁻¹C-O Stretch
UV-Vis~270-290 nmπ → π* Transition (Primary Band)
UV-Vis~220-240 nmπ → π* Transition (Secondary Band)

Applications of 2,4,6 Tris 1 Methylphenyl Ethyl Phenol in Chemical Systems and Materials Science

Role of 2,4,6-Tris[1-(methylphenyl)ethyl]phenol as a Stabilizer in Polymer Science and Engineering

In the realm of polymer science, this compound serves as a critical additive for enhancing the durability and lifespan of polymeric materials. Its principal function is to act as a stabilizer, mitigating the degradation of polymers that can be initiated by factors such as heat, light, and mechanical stress during processing and end-use. guidechem.com The large substituent groups on the phenol (B47542) ring provide steric hindrance, which enhances the stability of the compound itself and its ability to function effectively at high temperatures common in polymer processing.

The mechanism of action as a polymer stabilizer is rooted in its ability to interrupt the auto-oxidation cycle. guidechem.com During this cycle, free radicals propagate through the polymer matrix, leading to chain scission, cross-linking, and a general loss of mechanical properties. The phenolic hydrogen atom can be readily donated to these reactive radicals, effectively neutralizing them and terminating the degradation chain reaction. The resulting phenoxy radical is relatively stable due to resonance and the steric shielding from the bulky side groups, preventing it from initiating new degradation chains. This function is crucial for maintaining the integrity, appearance, and performance of plastics, elastomers, and synthetic fibers. Its use helps to prevent discoloration, maintain melt flow stability, and preserve the physical properties of the final polymer product.

Table 1: Function of this compound in Polymer Systems

Polymer TypePrimary FunctionObserved Benefits
Polyolefins (PE, PP)Processing & Long-Term Heat StabilizerPrevents yellowing, maintains melt viscosity, enhances service life.
Styrenics (PS, ABS)Antioxidant / Radical ScavengerImproves thermal stability, protects against oxidative degradation.
ElastomersStabilizerPreserves elasticity and mechanical strength against heat and oxidation.
Adhesives & CoatingsAntioxidantPrevents degradation and maintains performance upon exposure to heat and air. guidechem.com

Investigation of this compound in Oxidation Inhibition Processes in Industrial Formulations

The core application of this compound across various industries is its role as an antioxidant. guidechem.com Its capacity to inhibit oxidation is fundamental to its utility in diverse industrial formulations beyond solid polymers, including lubricants, fuels, and specialty chemicals. In these systems, oxidative degradation can lead to increased viscosity, sludge formation, and the generation of corrosive byproducts.

The compound functions as a primary antioxidant, meaning it is a chain-breaking donor. The process of oxidation involves a series of free-radical reactions. This compound intervenes in this process by donating its phenolic hydrogen to terminate propagating radicals, particularly peroxy radicals (ROO•). This action halts the chain reaction that would otherwise lead to the degradation of the host material. guidechem.com The steric hindrance provided by the bulky alkyl-aryl groups is critical, as it increases the stability of the resulting phenoxyl radical, preventing it from becoming a pro-oxidant itself and ensuring the efficient termination of the oxidative cycle. Research into sterically hindered phenolic derivatives has been a cornerstone in developing effective antioxidant packages for a wide range of organic materials. guidechem.com

Table 2: Research Findings on Oxidation Inhibition

Industrial FormulationResearch FocusKey Finding
Industrial LubricantsHigh-Temperature StabilityEffective at scavenging free radicals that form during thermal stress, extending oil life.
Polymer ProcessingMelt Flow StabilizationInterrupts radical chain reactions induced by shear and heat during extrusion.
Specialty ChemicalsShelf-Life ExtensionPrevents autoxidation of sensitive organic compounds during storage. guidechem.com

Incorporation of this compound into Advanced Functional Materials

While the primary application of this compound is as a stabilizer, its unique molecular structure presents potential for incorporation into advanced functional materials. The field of materials science is continually exploring ways to integrate molecules that can impart specific properties, such as environmental responsiveness or enhanced durability, directly into a material's matrix.

The inherent antioxidant capability of this hindered phenol makes it a candidate for creating materials with built-in protection against oxidative degradation. For instance, covalently bonding it to a polymer backbone could create a material with non-migrating, permanent antioxidant properties. This is particularly relevant for applications in biomedical devices or food packaging, where the leaching of additives is a concern. However, specific research and documented applications detailing the successful incorporation of this compound as a fundamental building block in advanced functional materials, beyond its role as an additive, are not widely reported in publicly available literature. Its utility in this context remains a subject for future exploration.

Exploration of this compound in Catalytic and Ligand Chemistry

In the field of catalysis, sterically hindered phenols can sometimes serve as ligands for metal centers or as organocatalysts themselves. The bulky groups can create a specific steric environment around a catalytic site, influencing the selectivity of a reaction. For example, related phenolic compounds have been explored for their ability to complex with transition metals. wikipedia.org

The electron-rich phenol group and the bulky substituents of this compound could theoretically be utilized in catalytic systems. The hydroxyl group could coordinate to a metal, while the large side chains influence the substrate's approach to the active site. Despite this potential, the exploration of this compound specifically as a ligand in coordination chemistry or as a catalyst is not a prominent area of research found in scientific literature. Its established high efficacy and stability as a radical scavenger tend to dominate its industrial and academic focus, with its potential roles in catalysis remaining largely theoretical or underexplored.

Theoretical and Computational Investigations of 2,4,6 Tris 1 Methylphenyl Ethyl Phenol

Quantum Chemical Calculations for Predicting Electronic Properties and Reactivity of 2,4,6-Tris[1-(methylphenyl)ethyl]phenol

The primary role of this compound as a phenolic antioxidant is fundamentally governed by its electronic properties. Key parameters that can be determined through quantum chemical calculations include the bond dissociation enthalpy (BDE) of the phenolic O-H bond, ionization potential (IP), and electron affinity (EA). The BDE is a critical indicator of the antioxidant's ability to donate a hydrogen atom to scavenge free radicals, thereby terminating oxidative chain reactions. For hindered phenols, the steric bulk of the ortho and para substituents, in this case, the 1-(methylphenyl)ethyl groups, significantly influences the BDE. These bulky groups can stabilize the resulting phenoxyl radical through hyperconjugation and steric shielding, which prevents radical dimerization and other undesirable side reactions.

Calculations would typically involve geometry optimization of the parent molecule and its corresponding phenoxyl radical. The energy difference between these two optimized structures, with appropriate thermal corrections, yields the BDE. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity. A high HOMO energy is associated with a greater ability to donate electrons, a key step in some antioxidant mechanisms. The distribution of the HOMO, often localized on the phenol (B47542) ring and the oxygen atom, indicates the most probable sites for electrophilic attack and radical abstraction.

Interactive Data Table: Predicted Electronic Properties of Hindered Phenols

Note: The following data is illustrative and based on general trends for sterically hindered phenols. Specific values for this compound would require dedicated computational studies.

PropertyPredicted Value RangeSignificance in Reactivity
O-H Bond Dissociation Enthalpy (BDE)80-85 kcal/molLower values indicate easier hydrogen atom donation to scavenge radicals.
Ionization Potential (IP)7.5-8.5 eVRelates to the ease of electron donation; a lower IP suggests a better antioxidant capacity via electron transfer mechanisms.
HOMO Energy-5.5 to -6.5 eVHigher energy indicates a greater propensity to donate electrons.
LUMO Energy0.5 to 1.5 eVLower energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap6.0-8.0 eVA smaller gap generally implies higher chemical reactivity.

Molecular Dynamics Simulations of this compound Interactions within Polymer Matrices and Other Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding its behavior and efficacy as a stabilizer within polymer matrices, such as polyethylene (B3416737) or polypropylene. These simulations can provide insights into its dispersion, mobility, and interactions at an atomistic level, which are crucial for its function.

In a typical MD simulation, a model system is constructed consisting of one or more this compound molecules embedded within a representative polymer matrix. The interactions between all atoms are described by a force field, which is a set of potential energy functions. The simulation then solves Newton's equations of motion for this system, allowing the positions and velocities of all atoms to be tracked over a specific period.

A key aspect that can be investigated is the compatibility and solubility of the antioxidant in the polymer. The Hildebrand solubility parameter, which can be estimated from MD simulations, is a good indicator of this compatibility. The bulky and nonpolar 1-(methylphenyl)ethyl groups on this compound are expected to enhance its miscibility with nonpolar polymers. MD simulations can visualize and quantify the distribution of the antioxidant within the polymer, revealing whether it is evenly dispersed or forms aggregates. Uniform dispersion is critical for providing effective protection throughout the material.

Another important parameter that can be derived from MD simulations is the diffusion coefficient of the antioxidant. The mobility of the antioxidant within the polymer matrix is essential for it to reach and neutralize free radicals that may form at various locations. The rate of diffusion is influenced by the size and shape of the antioxidant molecule, the free volume of the polymer, and the temperature. The large size of this compound would suggest a relatively low diffusion rate, which can be advantageous in preventing its loss from the polymer surface over time (volatilization).

Furthermore, MD simulations can be used to study the conformational changes of the antioxidant and the surrounding polymer chains. The interactions, such as van der Waals forces, between the phenyl rings of the antioxidant and the polymer backbone can be analyzed. These interactions affect the local polymer structure and can influence the mechanical properties of the material.

Interactive Data Table: Simulated Properties of Antioxidants in Polymer Matrices

Note: This table presents typical parameters that would be investigated for a hindered phenol like this compound in a polymer matrix. The values are representative and not specific to this compound.

ParameterSimulated Value RangeImplication for Performance
Diffusion Coefficient (at 300 K)10⁻⁸ to 10⁻¹⁰ cm²/sLower values indicate better permanence in the polymer but potentially slower migration to radical sites.
Hildebrand Solubility Parameter17-19 MPa¹/²A close match with the polymer's solubility parameter suggests good miscibility and dispersion.
Radial Distribution Function (Antioxidant-Polymer)Peaks at 4-6 ÅIndicates the most probable distances between the antioxidant and polymer chains, revealing the nature of their interaction.
Mean Squared Displacement (MSD)Increases linearly with timeThe slope of the MSD plot is used to calculate the diffusion coefficient.

Computational Modeling of Reaction Pathways and Transition States Involving this compound

Computational modeling is a powerful approach to investigate the detailed mechanisms of chemical reactions, including the antioxidant action of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathways, locate the transition states, and calculate the activation energies. This information is crucial for understanding the efficiency and selectivity of the antioxidant.

The primary reaction of a phenolic antioxidant is the donation of its hydroxyl hydrogen atom to a free radical (R•), such as a peroxyl radical (ROO•), which is a key species in polymer auto-oxidation. The reaction can be represented as: ArOH + R• → ArO• + RH.

Besides the primary HAT mechanism, other potential reaction pathways can be explored. For instance, in certain environments, a sequential proton loss electron transfer (SPLET) mechanism might be operative. Computational models can help determine the favorability of HAT versus SPLET under different conditions (e.g., in polar versus nonpolar solvents).

Once the phenoxyl radical is formed, its subsequent reactions are also of great interest. Ideally, the phenoxyl radical is stable and unreactive, preventing it from initiating new oxidation chains. The steric hindrance provided by the 1-(methylphenyl)ethyl groups is critical in this regard. Computational models can be used to investigate the potential for dimerization of the phenoxyl radical or its reaction with other species in the system. The high steric hindrance around the oxygen radical in the phenoxyl derivative of this compound would be expected to significantly increase the energy barrier for such follow-up reactions.

Interactive Data Table: Calculated Parameters for Antioxidant Reaction Pathways

Note: The data in this table are illustrative for a generic hindered phenol antioxidant and would need to be specifically calculated for this compound.

Reaction PathwayCalculated Activation Energy (Ea)Significance
Hydrogen Atom Transfer (HAT) to Peroxyl Radical5-10 kcal/molA low activation energy indicates a high rate of radical scavenging.
Phenoxyl Radical Dimerization> 20 kcal/molA high activation energy suggests the phenoxyl radical is stable and less likely to undergo side reactions.
Reaction of Phenoxyl Radical with OxygenHigh EaDesirable for preventing the formation of new radical species.

In Silico Structure-Activity Relationship Studies for this compound Analogues

In silico structure-activity relationship (SAR) studies involve the use of computational methods to correlate the chemical structure of a series of compounds with their biological or chemical activity. For this compound and its analogues, SAR studies can be employed to understand how modifications to its molecular structure would affect its antioxidant efficacy. This knowledge can guide the design of new, potentially more effective, stabilizers.

A typical SAR study for phenolic antioxidants would involve a set of structurally related molecules. For this compound, analogues could include variations in the substituents on the phenyl rings of the 1-(methylphenyl)ethyl groups (e.g., adding electron-donating or electron-withdrawing groups) or altering the steric bulk of the groups at the 2, 4, and 6 positions of the phenol ring.

For each analogue, a set of molecular descriptors would be calculated using computational software. These descriptors can be classified into several categories:

Electronic descriptors: O-H BDE, ionization potential, HOMO/LUMO energies, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific steric parameters like Taft's Es.

Hydrophobic descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Topological descriptors: Indices that describe the connectivity of the molecule.

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the experimentally determined antioxidant activity (e.g., radical scavenging rate constant). Techniques such as multiple linear regression (MLR) or more advanced machine learning algorithms can be used to build this model.

The resulting SAR model can be used to predict the antioxidant activity of new, untested analogues of this compound. For example, a model might predict that adding an electron-donating group like a methoxy (B1213986) group to the phenyl rings of the side chains would lower the O-H BDE and thus increase the antioxidant activity. Conversely, increasing the steric bulk beyond a certain point might hinder the approach of the free radical to the phenolic hydroxyl group, thereby reducing the activity. These predictive models are a cost-effective way to screen potential new antioxidant candidates before undertaking their synthesis and experimental testing.

Interactive Data Table: Key Descriptors in SAR for Phenolic Antioxidants

Note: This table highlights important descriptors and their general influence on the antioxidant activity of hindered phenols.

DescriptorInfluence on Antioxidant ActivityRationale
O-H Bond Dissociation Enthalpy (BDE)Negative correlation (lower BDE, higher activity)Facilitates hydrogen atom donation to radicals.
Ionization Potential (IP)Negative correlation (lower IP, higher activity)Enhances the ability to donate an electron.
Steric Hindrance at ortho positionsOptimal range (too little or too much is detrimental)Sufficient bulk stabilizes the phenoxyl radical, but excessive bulk can block radical access.
LogPPositive correlation for use in nonpolar mediaHigher lipophilicity improves solubility and retention in polymer matrices.

Advanced Analytical and Chromatographic Methodologies for Research on 2,4,6 Tris 1 Methylphenyl Ethyl Phenol

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Research Samples Containing 2,4,6-Tris[1-(methylphenyl)ethyl]phenol

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds due to its versatility and applicability to a wide range of analytes. wjpmr.com For a large, relatively non-polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Method development typically involves the systematic optimization of several key parameters to achieve adequate separation and detection. humanjournals.com The selection of a stationary phase, or column, is critical; a C18 column is commonly employed for the separation of phenolic compounds due to its hydrophobic nature, which provides good retention for non-polar analytes. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. chromatographyonline.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute strongly retained, hydrophobic compounds like this compound in a reasonable timeframe with good peak shape. japsonline.com Detection is most commonly achieved using an ultraviolet-visible (UV-Vis) or diode-array detector (DAD), with the detection wavelength set to an absorbance maximum for the phenolic ring system, typically around 270-280 nm. mdpi.comepa.gov

Once developed, the HPLC method must be rigorously validated to ensure it is fit for its intended purpose. wjpmr.com Validation demonstrates the reliability of the method by assessing several performance characteristics. researchgate.net Specificity is evaluated to ensure that no interferences from the sample matrix co-elute with the analyte peak. researchgate.net Linearity is assessed by analyzing a series of standards at different concentrations to confirm a proportional relationship between concentration and detector response. nih.gov Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a blank matrix, while precision (repeatability and intermediate precision) measures the closeness of agreement between a series of measurements from the same sample. chromatographyonline.com The limits of detection (LOD) and quantification (LOQ), which define the lowest concentration of analyte that can be reliably detected and quantified, are also established. japsonline.com

Table 1: Typical Validation Parameters for an HPLC-UV Method for this compound

ParameterTypical Acceptance Criteria/ValueDescription
Linearity (R²)> 0.999Indicates a strong correlation between concentration and peak area over a defined range. researchgate.netnih.gov
Accuracy (% Recovery)90-110%Measures the closeness of the measured value to the true value, assessed by spike-recovery experiments. chromatographyonline.com
Precision (% RSD)< 15%Measures the degree of scatter between a series of measurements; includes intraday and interday precision. chromatographyonline.com
Limit of Detection (LOD)~0.5 µg/mLThe lowest analyte concentration that can be reliably distinguished from background noise. researchgate.net
Limit of Quantification (LOQ)~1.5 µg/mLThe lowest analyte concentration that can be measured with acceptable precision and accuracy. researchgate.net
SpecificityNo interfering peaks at the analyte's retention timeDemonstrates that the method can unequivocally assess the analyte in the presence of matrix components. researchgate.net

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound and Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of GC with the sensitive and selective detection of MS, making it an ideal tool for the identification and quantification of volatile and semi-volatile organic compounds. nih.govajrconline.org While this compound has a high molecular weight, GC-MS analysis is feasible, though it may require specific instrumental conditions or derivatization.

For direct analysis, a high-temperature capillary GC column, such as a DB-5 type (95% dimethyl/5% diphenyl polysiloxane), is required to elute the compound without thermal degradation. epa.gov The mass spectrometer, operating in electron ionization (EI) mode, bombards the eluted molecules with electrons, causing fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparing it to a spectral library or through interpretation of the fragmentation pattern. nih.gov

Common fragmentation pathways for hindered phenols like this compound involve cleavage of the bulky alkyl side chains. A primary fragmentation would likely be the loss of a methylphenyl-ethyl radical, leading to a prominent ion in the mass spectrum. Further fragmentation could involve benzylic cleavage and rearrangements.

In cases where the compound exhibits poor chromatographic performance or thermal instability, pre-column derivatization can be employed. epa.gov This process chemically modifies the analyte to increase its volatility and thermal stability. For phenols, a common derivatization technique is silylation, which replaces the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net

GC-MS is also highly effective for the analysis of related compounds, such as precursors, isomers, or degradation products that may be present in research samples alongside this compound. nih.gov

Table 2: Predicted Key Mass Fragments for this compound in GC-EI-MS

m/z (mass-to-charge ratio)Proposed Fragment Structure/OriginSignificance
[M]+Molecular IonCorresponds to the intact molecule's mass; may be of low intensity for large molecules.
[M-15]+Loss of a methyl radical (CH₃)Common fragmentation for molecules with methyl groups.
[M-119]+Loss of a methylphenyl-ethyl radical (C₉H₁₁)Represents a major cleavage of one of the three bulky side chains.
119Methylphenyl-ethyl cation [C₉H₁₁]+A stable benzylic carbocation originating from the side chain.
91Tropylium ion [C₇H₇]+A common fragment resulting from rearrangement of the benzyl (B1604629) moiety.

Hyphenated Techniques for Comprehensive Characterization and Trace Analysis of this compound in Complex Research Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power for characterizing complex samples. nih.govspringernature.com For research on this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

LC-MS combines the separation capabilities of HPLC with the mass analysis of MS. ajrconline.org This is highly advantageous for large, non-volatile molecules like this compound that are perfectly suited for LC but not always for GC. epa.gov Using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the intact molecule can be ionized, providing a clear determination of its molecular weight.

For even greater specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is employed. nih.govscispace.com In this technique, the molecular ion of the target analyte is selected in the first mass spectrometer, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed in a second mass spectrometer. nih.gov This process allows for the development of highly selective methods, such as Selected Reaction Monitoring (SRM), where the instrument is set to detect only specific precursor-to-product ion transitions. SRM is the gold standard for quantitative analysis of trace-level compounds in complex matrices because it significantly reduces background noise and matrix effects. thermofisher.comnih.gov

Other advanced hyphenated techniques, such as LC-NMR, can provide even more detailed structural information by physically coupling an HPLC system to a Nuclear Magnetic Resonance (NMR) spectrometer. scilit.comresearchgate.net This allows for the acquisition of NMR spectra on separated chromatographic peaks, aiding in the unambiguous identification of unknown related substances or degradation products.

Table 3: Application of Hyphenated Techniques in the Analysis of this compound

TechniquePrimary ApplicationAdvantages
HPLC-DADRoutine quantification in relatively simple matrices.Robust, cost-effective, and widely available.
GC-MSConfirmatory analysis and identification of volatile/semi-volatile related substances. ajrconline.orgProvides structural information through characteristic fragmentation patterns. nih.gov
LC-MSAccurate molecular weight determination and quantification in complex matrices. ajrconline.orgApplicable to non-volatile compounds; high sensitivity.
LC-MS/MSTrace quantification in highly complex matrices (e.g., biological fluids, environmental samples). nih.govExceptional selectivity and sensitivity; minimizes matrix interference. researchgate.net
LC-NMRUnambiguous structure elucidation of unknown impurities or metabolites. scilit.comProvides detailed structural information of separated compounds. researchgate.net

Methodologies for Sample Preparation and Extraction in Research Studies of this compound

Effective sample preparation is a critical prerequisite for successful chromatographic analysis, aiming to isolate the analyte from the interfering matrix components and concentrate it to a level suitable for detection. nih.gov The choice of extraction technique depends heavily on the nature of the sample matrix (e.g., solid, liquid, polymer) and the physicochemical properties of this compound, which is a non-polar, hydrophobic compound.

Liquid-Liquid Extraction (LLE): For liquid samples, LLE is a conventional method where the analyte is partitioned from an aqueous phase into an immiscible organic solvent. researchgate.net Solvents like ethyl acetate (B1210297) or petroleum ether would be effective for extracting the non-polar this compound. mdpi.com However, LLE can be labor-intensive and consume large volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. nih.govnih.gov It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For a non-polar analyte, a reversed-phase sorbent like C18-bonded silica (B1680970) is typically used. mdpi.com Interfering polar compounds pass through the cartridge while the analyte is retained. The analyte is then eluted with a small volume of a strong organic solvent like methanol or acetonitrile. nih.gov SPE offers advantages such as higher recovery, reduced solvent consumption, and the potential for automation. acs.org

Solid Sample Extraction: For solid matrices, such as polymers or biological tissues, more rigorous extraction methods are needed.

Soxhlet Extraction: This is a classic technique for extracting compounds from solid materials. nih.govresearchgate.net It involves continuous washing of the sample with a heated solvent over several hours, ensuring exhaustive extraction.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process significantly compared to traditional methods. nih.govresearchgate.net

Ultrasonic Extraction (Sonication): This method uses high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the sample matrix and enhancing the extraction of the analyte. nih.gov

Table 4: Comparison of Extraction Techniques for this compound

TechniqueSample TypePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)LiquidPartitioning between immiscible liquid phases. mdpi.comSimple, inexpensive. nih.govLarge solvent volume, labor-intensive, can form emulsions. nih.gov
Solid-Phase Extraction (SPE)LiquidAnalyte adsorption onto a solid sorbent. nih.govHigh recovery, low solvent use, easily automated. nih.govacs.orgHigher cost of consumables (cartridges).
Soxhlet ExtractionSolidContinuous solid-liquid extraction with a refluxing solvent. researchgate.netExhaustive extraction, well-established.Very time-consuming, large solvent volume. nih.gov
Microwave-Assisted Extraction (MAE)SolidUse of microwave energy to heat the solvent. researchgate.netVery fast, reduced solvent consumption. nih.govRequires specialized equipment.

Future Research Directions and Unexplored Avenues for 2,4,6 Tris 1 Methylphenyl Ethyl Phenol

Emerging Research Opportunities in the Synthesis and Reactivity of 2,4,6-Tris[1-(methylphenyl)ethyl]phenol

The synthesis of sterically hindered phenols like this compound traditionally relies on Friedel-Crafts alkylation. However, significant opportunities exist for innovation in both synthetic methodologies and the exploration of the molecule's fundamental reactivity.

Advanced Catalytic Systems: A primary area for future research is the development of more efficient, selective, and sustainable catalytic systems for its synthesis. While traditional acid catalysts are effective, they present challenges in separation and environmental impact. Research could focus on:

Heterogeneous Catalysts: Designing solid acid catalysts (e.g., zeolites, functionalized resins) could simplify catalyst recovery and recycling, aligning with green chemistry principles.

Lewis Acid Optimization: Investigating a wider range of Lewis acids beyond conventional options may lead to improved regioselectivity and higher yields, minimizing the formation of mono- and di-substituted byproducts.

Metal-Organic Frameworks (MOFs): The tunable porosity and active sites of MOFs could offer a novel platform for precise catalytic control over the alkylation process.

Exploring Novel Reactivity: The reactivity of the sterically hindered hydroxyl group is an area ripe for investigation. The bulky 1-(methylphenyl)ethyl groups create a unique chemical environment that could lead to unusual reactivity. Future studies could explore:

Derivatization: Functionalizing the phenolic hydroxyl group to create novel ethers or esters could produce derivatives with tailored properties, such as altered solubility or enhanced thermal stability, for specialized applications.

Oxidative Coupling Reactions: Investigating the controlled oxidation of the phenol (B47542) to form phenoxyl radicals could open pathways to synthesizing novel, larger molecular architectures or polymeric materials with unique electronic or antioxidant properties. nih.gov

Host-Guest Chemistry: The molecule's shape and electronic properties could be exploited in supramolecular chemistry, acting as a host for specific guest molecules.

Table 1: Comparison of Potential Synthetic Research Avenues

Research Avenue Current Approach Potential Future Direction Anticipated Benefits
Catalysis Homogeneous strong acids (e.g., H₂SO₄) Heterogeneous solid acids, MOFs Improved catalyst recyclability, higher selectivity, reduced waste
Reactivity Focus on antioxidant function Derivatization, oxidative coupling Creation of new molecules with tailored properties, novel polymers
Methodology Stepwise alkylation One-pot multicomponent synthesis researchgate.net Increased process efficiency, reduced purification steps

Potential Integration of this compound into Novel Chemical Technologies

Beyond its established role as a polymer stabilizer, the unique structure of this compound suggests potential in several advanced technological areas. guidechem.com

Advanced Lubricants and Fuels: The high thermal stability and radical-scavenging ability of hindered phenols are valuable in high-temperature applications. vinatiorganics.com Future research could explore its use as an additive in:

High-Performance Lubricants: To prevent oxidative degradation of engine oils and industrial lubricants under extreme conditions, extending their operational lifetime. vinatiorganics.com

Biofuels and Specialty Fuels: To inhibit polymerization and gum formation during storage, ensuring fuel stability.

Functional Materials: The bulky, hydrophobic nature of the molecule combined with its antioxidant functionality could be leveraged in the design of new materials.

Protective Coatings: Integration into advanced coatings for electronics or aerospace components to protect against oxidative damage from heat, light, and reactive oxygen species.

Specialty Adhesives: Enhancing the long-term durability and thermal stability of adhesives used in demanding environments.

Pharmaceutical and Nutraceutical Scaffolding: While direct biological applications require extensive study, the core phenolic structure is a common motif in bioactive molecules. mdpi.commdpi.com Research could investigate the compound as a starting scaffold for the synthesis of more complex molecules with potential therapeutic properties, leveraging its inherent stability and antioxidant character. mdpi.com

Table 2: Potential Technological Integrations

Technology Area Proposed Function Key Property Leveraged Research Goal
Advanced Lubricants Antioxidant Additive Thermal stability, radical scavenging vinatiorganics.com Extend lubricant lifetime under extreme conditions
Protective Coatings Stabilizer UV and oxidative resistance Develop durable coatings for sensitive electronics
Bio-organic Synthesis Molecular Scaffold Steric hindrance, antioxidant core mdpi.com Synthesize complex, stable bioactive molecules

Challenges and Perspectives in the Advanced Academic Research of this compound

Despite its potential, significant gaps in the fundamental understanding of this compound present challenges to its broader application.

Key Challenges:

Lack of Mechanistic Data: There is a scarcity of detailed mechanistic studies on its antioxidant activity. Understanding the precise pathways of radical scavenging and the fate of the resulting phenoxyl radical is crucial for designing more effective antioxidants.

Limited Physicochemical Data: Comprehensive data on its physical properties, such as solubility in various media, crystal structure, and thermal decomposition pathways, are not widely available. This information is essential for formulation and material science applications.

Analytical Method Development: Robust and validated analytical methods for detecting and quantifying the compound and its degradation products in complex matrices (e.g., polymers, oils) are needed to support advanced research.

Future Perspectives: The primary perspective is that a concerted effort to build a foundational database of this molecule's properties is necessary. Overcoming these challenges will require systematic characterization using modern analytical techniques like advanced NMR spectroscopy and mass spectrometry. This foundational work will be critical to unlocking its potential in the novel technologies described previously and will provide a solid basis for predictive modeling and rational design of next-generation materials.

Table 3: Summary of Research Challenges

Challenge Category Specific Issue Impact on Research
Mechanistic Understanding Vague knowledge of radical scavenging pathways Hinders rational design of improved antioxidants
Physicochemical Data Scarcity of solubility, thermal, and structural data Limits application in materials science and formulation
Analytical Chemistry Lack of standardized detection methods in matrices Complicates quality control and degradation studies

Interdisciplinary Approaches to Deepen Understanding of this compound's Chemical Functionality

A holistic understanding of this molecule requires a convergence of expertise from different scientific disciplines.

Computational and Theoretical Chemistry: Quantum chemical studies, such as Density Functional Theory (DFT), can provide profound insights into the molecule's behavior. nih.gov Future interdisciplinary work should involve:

Modeling Reaction Pathways: Calculating bond dissociation enthalpies and reaction energy barriers to predict the most likely mechanisms of antioxidant action. nih.govresearchgate.net

Structure-Property Relationships: Using computational models to correlate subtle changes in molecular structure with antioxidant efficacy, guiding the synthesis of more potent analogues. mdpi.com

Predicting Physical Properties: Simulating properties like solubility and interaction with polymer matrices to accelerate materials development.

Collaboration between Organic Synthesis and Materials Science: A strong partnership between synthetic chemists and material scientists is essential.

Chemists can focus on developing novel synthetic routes and derivatives based on theoretical predictions.

Material scientists can then integrate these new compounds into polymers, lubricants, or coatings and perform empirical testing of their performance (e.g., thermal stability, oxidative resistance). vinatiorganics.com

Biocatalysis and Green Chemistry: Exploring enzymatic pathways for either the synthesis or modification of the phenol could offer more sustainable production methods. nih.gov Collaborations with biochemists and chemical engineers could lead to greener processes, potentially using renewable feedstocks derived from sources like lignin. nih.gov This approach aligns with the growing demand for sustainable chemical manufacturing.

By fostering these interdisciplinary collaborations, the scientific community can move beyond the current applications of this compound and fully explore its potential in the next generation of chemical technologies and functional materials.

Table of Mentioned Compounds

Compound Name
This compound
Mono-styrenated phenols (MSP)
Di-styrenated phenols (DSP)

Q & A

Q. What are the key structural and physical properties of 2,4,6-Tris[1-(methylphenyl)ethyl]phenol?

Methodological Answer: The compound is characterized by its bulky substituents and phenolic core. Key properties include:

PropertyValueSource
CAS Registry Number18254-13-2 (primary) ; 85305-20-0 (alternate)
Molecular FormulaC30H30O
Molecular Weight406.56 g/mol
Purity (Commercial)≥95%

Note: Discrepancies in CAS numbers may arise from structural isomers or database errors. Cross-referencing authoritative sources (e.g., NIST, PubChem) and structural validation via NMR or X-ray crystallography is recommended .

Q. What methodologies are recommended for synthesizing this compound?

Methodological Answer: While direct synthesis protocols are not explicitly documented in the provided evidence, analogous phenolic alkylation strategies can be inferred:

Friedel-Crafts Alkylation: React phenol with 1-(methylphenyl)ethyl chloride using AlCl3 as a catalyst.

Stepwise Alkylation: Introduce substituents sequentially to avoid steric hindrance.

Purification: Use column chromatography or recrystallization to isolate the product.

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Optimize temperature (80–120°C) and solvent polarity (e.g., dichloromethane) for yield improvement.

Advanced Questions

Q. How can researchers address discrepancies in reported CAS registry numbers for this compound?

Methodological Answer: CAS discrepancies (e.g., 18254-13-2 vs. 85305-20-0) require systematic resolution:

Structural Validation: Perform <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions.

Database Cross-Referencing: Compare entries in NIST, PubChem, and ECHA.

Thermogravimetric Analysis (TGA): Compare melting points or decomposition profiles with literature data .

Example Workflow:

  • If NMR reveals ortho-substituted methylphenyl groups, prioritize CAS 18254-13-2 .

Q. What analytical techniques are suitable for detecting this compound in food contact materials?

Methodological Answer: Based on its use in food packaging studies , the following methods are recommended:

TechniqueConditionsDetection LimitReference
GC-MS DB-5MS column; 70 eV EI mode~0.1 µg/g
HPLC-UV C18 column; acetonitrile/water (70:30)~1 µg/mL
FT-IR KBr pellet; 4000–400 cm<sup>-1</sup>Structural ID

Sample Preparation:

  • Extract using Soxhlet apparatus with hexane/acetone (1:1).
  • Concentrate via rotary evaporation and filter through 0.45 µm PTFE membranes.

Q. How can thermodynamic properties be estimated when experimental data is inconsistent or unavailable?

Methodological Answer: For conflicting thermochemical data (e.g., Δfgas):

Group Contribution Methods: Use Benson’s increments to estimate enthalpy of formation .

Computational Chemistry: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model isomer stability .

Analogous Compounds: Compare with 2,4,6-tris(1-methylethyl)phenol (Δfgas = -333.0 ± 3.1 kJ/mol) .

Example Calculation:

  • Substituent effects (methylphenyl vs. methylethyl) may account for ~10% variability in reported values .

Q. What are the environmental fate and mobility characteristics of this compound?

Methodological Answer: Soil Mobility:

  • Koc Estimation: Apply molecular connectivity indices (e.g., log Koc ≈ 3.0–3.5), indicating moderate adsorption to organic matter .
  • Volatilization: Negligible due to low vapor pressure (estimated 1.6×10<sup>-6</sup> mm Hg) .

Degradation Pathways:

  • Photolysis: UV exposure may cleave phenolic C-O bonds.
  • Biodegradation: Limited data; conduct OECD 301F tests to assess aerobic microbial breakdown.

Ecotoxicity:

  • Prioritize Daphnia magna acute toxicity assays (EC50) due to phenol’s aquatic sensitivity .

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